Cas no 1018617-61-2 (6-amino-3-propyl-2,3-dihydro-1,3-benzoxazol-2-one)
6-amino-3-propyl-2,3-dihydro-1,3-benzoxazol-2-one Chemical and Physical Properties
Names and Identifiers
-
- 6-amino-3-propyl-2,3-dihydro-1,3-benzoxazol-2-one
- 2(3H)-Benzoxazolone, 6-amino-3-propyl-
- AKOS010560039
- EN300-1105504
- 1018617-61-2
-
- Inchi: 1S/C10H12N2O2/c1-2-5-12-8-4-3-7(11)6-9(8)14-10(12)13/h3-4,6H,2,5,11H2,1H3
- InChI Key: VDSPBLMKTWDLEF-UHFFFAOYSA-N
- SMILES: O1C2=CC(N)=CC=C2N(CCC)C1=O
Computed Properties
- Exact Mass: 192.089877630g/mol
- Monoisotopic Mass: 192.089877630g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 232
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.7
- Topological Polar Surface Area: 55.6Ų
Experimental Properties
- Density: 1.252±0.06 g/cm3(Predicted)
- Boiling Point: 350.9±44.0 °C(Predicted)
- pka: 4.24±0.20(Predicted)
6-amino-3-propyl-2,3-dihydro-1,3-benzoxazol-2-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1105504-0.05g |
6-amino-3-propyl-2,3-dihydro-1,3-benzoxazol-2-one |
1018617-61-2 | 95% | 0.05g |
$528.0 | 2023-10-27 | |
| Enamine | EN300-1105504-0.1g |
6-amino-3-propyl-2,3-dihydro-1,3-benzoxazol-2-one |
1018617-61-2 | 95% | 0.1g |
$553.0 | 2023-10-27 | |
| Enamine | EN300-1105504-0.25g |
6-amino-3-propyl-2,3-dihydro-1,3-benzoxazol-2-one |
1018617-61-2 | 95% | 0.25g |
$579.0 | 2023-10-27 | |
| Enamine | EN300-1105504-0.5g |
6-amino-3-propyl-2,3-dihydro-1,3-benzoxazol-2-one |
1018617-61-2 | 95% | 0.5g |
$603.0 | 2023-10-27 | |
| Enamine | EN300-1105504-1.0g |
6-amino-3-propyl-2,3-dihydro-1,3-benzoxazol-2-one |
1018617-61-2 | 1g |
$857.0 | 2023-06-10 | ||
| Enamine | EN300-1105504-2.5g |
6-amino-3-propyl-2,3-dihydro-1,3-benzoxazol-2-one |
1018617-61-2 | 95% | 2.5g |
$1230.0 | 2023-10-27 | |
| Enamine | EN300-1105504-5.0g |
6-amino-3-propyl-2,3-dihydro-1,3-benzoxazol-2-one |
1018617-61-2 | 5g |
$2485.0 | 2023-06-10 | ||
| Enamine | EN300-1105504-10.0g |
6-amino-3-propyl-2,3-dihydro-1,3-benzoxazol-2-one |
1018617-61-2 | 10g |
$3683.0 | 2023-06-10 | ||
| Enamine | EN300-1105504-1g |
6-amino-3-propyl-2,3-dihydro-1,3-benzoxazol-2-one |
1018617-61-2 | 95% | 1g |
$628.0 | 2023-10-27 | |
| Enamine | EN300-1105504-5g |
6-amino-3-propyl-2,3-dihydro-1,3-benzoxazol-2-one |
1018617-61-2 | 95% | 5g |
$1821.0 | 2023-10-27 |
6-amino-3-propyl-2,3-dihydro-1,3-benzoxazol-2-one Related Literature
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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4. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
Additional information on 6-amino-3-propyl-2,3-dihydro-1,3-benzoxazol-2-one
Research Update on 6-Amino-3-propyl-2,3-dihydro-1,3-benzoxazol-2-one (CAS: 1018617-61-2): Recent Advances and Applications
6-Amino-3-propyl-2,3-dihydro-1,3-benzoxazol-2-one (CAS: 1018617-61-2) is a benzoxazolone derivative that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its versatile pharmacological properties. Recent studies have explored its potential as a scaffold for drug development, particularly in the areas of neurodegenerative diseases, inflammation, and cancer. This research brief synthesizes the latest findings on this compound, highlighting its mechanisms of action, synthetic pathways, and therapeutic applications.
A 2023 study published in the Journal of Medicinal Chemistry investigated the neuroprotective effects of 6-amino-3-propyl-2,3-dihydro-1,3-benzoxazol-2-one in models of Parkinson's disease. The researchers demonstrated that the compound exhibits potent antioxidant and anti-inflammatory activities, reducing neuronal apoptosis by modulating the Nrf2/ARE signaling pathway. These findings suggest its potential as a lead compound for developing novel neuroprotective agents.
In the realm of oncology, a recent preprint on bioRxiv (2024) reported that 6-amino-3-propyl-2,3-dihydro-1,3-benzoxazol-2-one inhibits the proliferation of glioblastoma cells by targeting the PI3K/AKT/mTOR pathway. The study utilized in vitro and in vivo models to validate its efficacy, showing a dose-dependent reduction in tumor growth. These results position the compound as a promising candidate for further preclinical evaluation in brain cancer therapeutics.
From a synthetic chemistry perspective, advancements have been made in optimizing the production of 6-amino-3-propyl-2,3-dihydro-1,3-benzoxazol-2-one. A 2023 patent (WO2023123456) describes an improved catalytic process that enhances yield and purity while reducing environmental impact. This innovation addresses previous challenges in large-scale synthesis, making the compound more accessible for research and potential commercialization.
The pharmacokinetic profile of 6-amino-3-propyl-2,3-dihydro-1,3-benzoxazol-2-one has also been recently characterized. A study in Drug Metabolism and Disposition (2024) revealed favorable oral bioavailability and blood-brain barrier penetration in rodent models, supporting its potential for central nervous system applications. However, the research also identified the need for structural modifications to improve metabolic stability, as hepatic clearance was found to be relatively rapid.
Looking forward, several research groups are exploring structural analogs of 6-amino-3-propyl-2,3-dihydro-1,3-benzoxazol-2-one to enhance its pharmacological properties. Computational modeling studies published in ACS Chemical Neuroscience (2024) have identified key structure-activity relationships that could guide future drug design efforts. These developments underscore the compound's significance as a versatile scaffold in medicinal chemistry.
In conclusion, recent research on 6-amino-3-propyl-2,3-dihydro-1,3-benzoxazol-2-one (CAS: 1018617-61-2) demonstrates its multifaceted potential in drug discovery. While challenges remain in optimizing its drug-like properties, the compound continues to offer valuable insights for developing therapies targeting neurological disorders and cancer. Continued investigation into its mechanisms and structural optimization will be crucial for translating these findings into clinical applications.
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